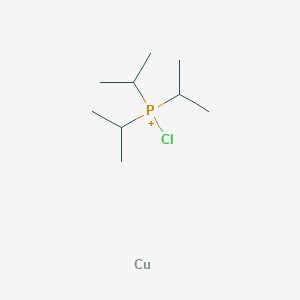![molecular formula C13H19NO3S B12544695 N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide CAS No. 672307-54-9](/img/structure/B12544695.png)
N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of an ethylsulfanyl group, a hydroxy group, and a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety through an ethyl chain. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide can be achieved through a multi-step process:
-
Step 1: Synthesis of 4-(Ethylsulfanyl)-5-hydroxy-2-methoxybenzaldehyde
Starting Materials: 4-hydroxy-3-methoxybenzaldehyde, ethylthiol
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Procedure: 4-hydroxy-3-methoxybenzaldehyde is reacted with ethylthiol in the presence of sodium hydroxide to yield 4-(ethylsulfanyl)-5-hydroxy-2-methoxybenzaldehyde.
-
Step 2: Synthesis of 2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethanol
Starting Materials: 4-(Ethylsulfanyl)-5-hydroxy-2-methoxybenzaldehyde, ethylene glycol
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride.
Procedure: 4-(Ethylsulfanyl)-5-hydroxy-2-methoxybenzaldehyde is reduced with sodium borohydride in ethylene glycol to yield 2-[4-(ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethanol.
-
Step 3: Synthesis of this compound
Starting Materials: 2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethanol, acetic anhydride
Reaction Conditions: The reaction is carried out in the presence of a catalyst such as pyridine.
Procedure: 2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethanol is reacted with acetic anhydride in the presence of pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide undergoes various chemical reactions, including:
-
Oxidation: : The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Sulfoxide or sulfone derivatives
-
Reduction: : The carbonyl group in the acetamide moiety can be reduced to form an amine.
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Low temperatures
Products: Corresponding amine
-
Substitution: : The hydroxy group can undergo nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic conditions
Products: Ether or ester derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Ether or ester derivatives
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide has various scientific research applications:
-
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is used in studies to understand the structure-activity relationship of phenylacetamide derivatives.
-
Medicine: : Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. Its unique functional groups make it a candidate for drug design and discovery.
-
Industry: : Utilized in the production of specialty chemicals and intermediates. It is used in the formulation of certain pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, and other proteins involved in biological processes. Its ethylsulfanyl, hydroxy, and methoxy groups contribute to its binding affinity and specificity.
-
Pathways Involved: : The compound may modulate various signaling pathways, including those related to inflammation, oxidative stress, and cell proliferation. Its effects on these pathways are mediated through its interactions with key molecular targets.
Vergleich Mit ähnlichen Verbindungen
N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide can be compared with other similar compounds, such as:
-
N-{2-[4-(Methylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide: : Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. This difference affects its chemical and biological properties.
-
N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}propionamide: : Similar structure but with a propionamide moiety instead of an acetamide moiety
-
N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}benzamide: : Similar structure but with a benzamide moiety instead of an acetamide moiety. This difference impacts its binding affinity and specificity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
672307-54-9 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
N-[2-(4-ethylsulfanyl-5-hydroxy-2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-18-13-8-12(17-3)10(7-11(13)16)5-6-14-9(2)15/h7-8,16H,4-6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
DDBUFJVEYUBRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=C(C(=C1)OC)CCNC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
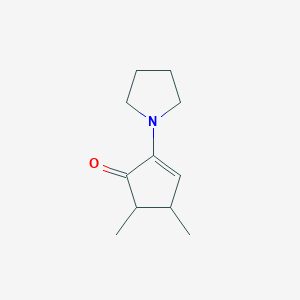

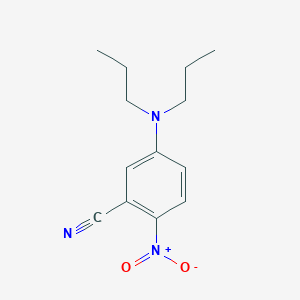
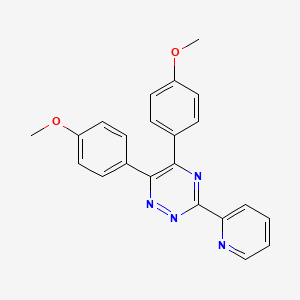
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)


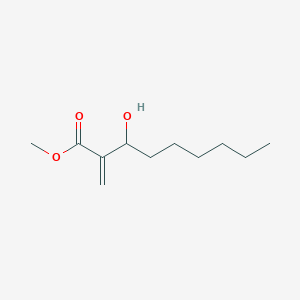
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
